1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid is a synthetic organic compound with a molecular weight of 268.27 g/mol It is characterized by the presence of an azetidine ring, a triazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
The synthesis of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.
Formation of the triazole ring: This is typically done through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid can be compared with similar compounds such as:
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid: Differing in the position of the carboxylic acid group.
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid: Featuring a pyrazole ring instead of a triazole ring.
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid: Containing an imidazole ring instead of a triazole ring.
Biological Activity
The compound 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid is a member of the triazole family, known for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on various research findings.
Chemical Structure and Properties
- IUPAC Name : 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid
- Molecular Formula : C11H16N4O4
- Molecular Weight : 268.27 g/mol
- CAS Number : 2092090-14-5
Biological Activity Overview
Triazole derivatives have garnered attention due to their broad spectrum of biological activities, including:
- Antimicrobial Activity : Several studies indicate that triazole compounds exhibit significant antimicrobial properties against various pathogens. For instance, the triazole ring enhances interaction with microbial enzymes and disrupts cell wall synthesis.
- Antiviral Properties : Research has shown that certain triazole derivatives can inhibit viral replication. The mechanism often involves interference with viral polymerases or proteases.
- Antitumor Activity : Triazoles have been reported to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of triazole derivatives demonstrated that compounds similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Antiviral Properties
In vitro studies have highlighted the potential of triazole derivatives in inhibiting the replication of viruses such as HIV and Hepatitis C. The mechanism involves blocking viral entry into host cells and disrupting viral RNA synthesis.
Anticancer Activity
Research published in the Journal of Medicinal Chemistry explored the anticancer effects of various triazole derivatives. The study found that compounds similar to our target compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF7) with IC50 values ranging from 5 to 15 µM.
Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Disruption of cell wall synthesis | |
Antiviral | Inhibition of viral replication | |
Antitumor | Induction of apoptosis |
Synthesis Methods
The synthesis of this compound generally involves:
- Formation of Azetidine Ring : Starting from appropriate precursors to form the azetidine structure.
- Triazole Formation : Utilizing click chemistry methods to synthesize the triazole ring.
- Carboxylic Acid Functionalization : Finalizing the compound by introducing the carboxylic acid group through standard organic reactions.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-5-7(6-14)15-8(9(16)17)4-12-13-15/h4,7H,5-6H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRWWZSDSYJNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C(=CN=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.